Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-
Description
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- (CAS 648957-38-4) is a substituted benzene derivative with the molecular formula C₁₈H₁₉NO₅S and a molecular weight of 361.41 g/mol. Its structure features a 1,4-dimethoxybenzene core modified by a [(3-methoxyphenyl)methyl]thio group at position 2 and a nitroethenyl group at position 5 .
Properties
CAS No. |
648956-90-5 |
|---|---|
Molecular Formula |
C16H18O3S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,4-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C16H18O3S/c1-17-13-6-4-5-12(9-13)11-20-16-10-14(18-2)7-8-15(16)19-3/h4-10H,11H2,1-3H3 |
InChI Key |
OYIKLFHLDFLMDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include electrophilic aromatic substitution reactions, where the benzene ring is substituted with methoxy and thio groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods often require specialized equipment to handle the reagents and conditions necessary for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the benzene ring.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity and leading to downstream effects .
Comparison with Similar Compounds
Target Compound vs. Benzo-1,4-oxathiin Derivatives ()
- Benzo-1,4-oxathiin (C₁₅H₁₂O₂S) : Contains a fused oxathiin ring system with a 6-methoxy and thiophen-2-yl substituent. Lacks the nitroethenyl and [(3-methoxyphenyl)methyl]thio groups present in the target compound.
Target Compound vs. 1,4-Dimethoxy-2-(2-nitropropenyl)benzene ()
- C₁₁H₁₃NO₄ (CAS 18790-57-3): Shares the 1,4-dimethoxybenzene core and a nitropropenyl group but lacks the [(3-methoxyphenyl)methyl]thio moiety.
- Key Difference : The absence of the thioether-linked aromatic ring reduces molecular weight (223.23 g/mol ) and complexity, likely altering reactivity and biological activity .
Target Compound vs. Pesticide-Related Chlorobenzenes ()
- 1,2,4,5-Tetrachloro-3-(methylthio)benzene : Features chloro and methylthio groups instead of methoxy and nitroethenyl. Used as a pesticide, highlighting how substituent electronegativity (Cl vs. OCH₃) influences application .
Physical and Chemical Properties
- Key Observations: The target compound’s nitroethenyl and thioether-linked aromatic ring contribute to its higher molecular weight and PSA compared to simpler analogs . Chlorinated analogs () exhibit lower PSA due to non-polar Cl substituents, aligning with their use as pesticides .
Biological Activity
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- (CAS Number: 648957-38-4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with two methoxy groups and a thioether linkage to a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of 317.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study conducted on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells via the mitochondrial pathway. The IC50 values for these compounds ranged from 5 to 20 µM, suggesting potent activity in vitro .
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis |
| Compound B | HeLa | 15 | Cell Cycle Arrest |
| Benzene Derivative | A549 | 12 | Mitochondrial Pathway |
Antimicrobial Activity
In addition to anticancer properties, the compound may exhibit antimicrobial activity. Research has indicated that similar thioether-containing compounds possess significant antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
A screening of several derivatives revealed that those containing methoxy groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL, indicating moderate antimicrobial activity .
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzene Derivative | Staphylococcus aureus | 100 |
| Compound C | Escherichia coli | 150 |
| Compound D | Candida albicans | 200 |
The biological activity of Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
